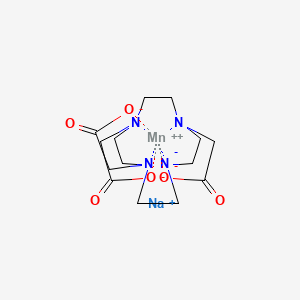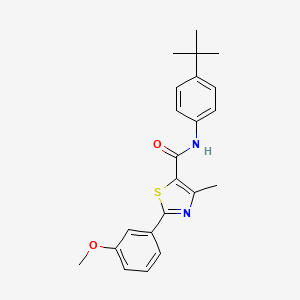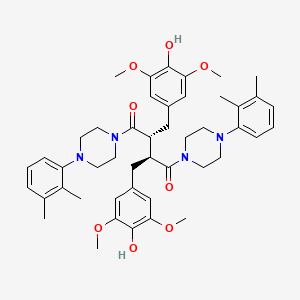
Mn(II)-DO3A (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mn(II)-DO3A (sodium) is a manganese-based complex that is widely studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, such as its ability to undergo oxidation and reduction reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)-DO3A (sodium) typically involves the reaction of manganese(II) chloride with a ligand, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of Mn(II)-DO3A (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Mn(II)-DO3A (sodium) undergoes various chemical reactions, including:
Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) under specific conditions.
Reduction: Mn(III) or Mn(IV) can be reduced back to Mn(II).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Various ligands can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of Mn(III) or Mn(IV) complexes.
Reduction: Reformation of Mn(II) complexes.
Substitution: Formation of new ligand-substituted Mn(II) complexes.
Aplicaciones Científicas De Investigación
Mn(II)-DO3A (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and imaging agents.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in environmental remediation processes due to its ability to oxidize pollutants.
Mecanismo De Acción
The mechanism of action of Mn(II)-DO3A (sodium) involves its ability to undergo redox reactions. The manganese ion can switch between different oxidation states, allowing it to participate in various chemical processes. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparación Con Compuestos Similares
Mn(II)-EDTA (sodium): Another manganese-based complex with similar redox properties.
Mn(II)-DTPA (sodium): Known for its use in MRI as a contrast agent.
Mn(II)-NTA (sodium): Used in environmental applications for pollutant oxidation.
Uniqueness of Mn(II)-DO3A (sodium): Mn(II)-DO3A (sodium) is unique due to its specific ligand structure, which provides stability and enhances its redox properties. This makes it particularly useful in applications requiring precise control over oxidation and reduction processes.
Propiedades
Fórmula molecular |
C14H22MnN4NaO6- |
|---|---|
Peso molecular |
420.28 g/mol |
Nombre IUPAC |
sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+) |
InChI |
InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3 |
Clave InChI |
OVRMTVHRWWZGAL-UHFFFAOYSA-K |
SMILES canónico |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)


![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)


